molecular formula C16H17NO2 B13469244 8-(benzyloxy)-3,4-dihydro-2H-1-benzopyran-3-amine

8-(benzyloxy)-3,4-dihydro-2H-1-benzopyran-3-amine

Cat. No.: B13469244
M. Wt: 255.31 g/mol
InChI Key: RNQLSBBOOFZWGD-UHFFFAOYSA-N
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Description

8-(Benzyloxy)-3,4-dihydro-2H-1-benzopyran-3-amine is a synthetic organic compound that belongs to the class of benzopyrans. Benzopyrans are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound features a benzopyran core with a benzyloxy group at the 8-position and an amine group at the 3-position, making it a versatile molecule for various chemical reactions and applications.

Properties

Molecular Formula

C16H17NO2

Molecular Weight

255.31 g/mol

IUPAC Name

8-phenylmethoxy-3,4-dihydro-2H-chromen-3-amine

InChI

InChI=1S/C16H17NO2/c17-14-9-13-7-4-8-15(16(13)19-11-14)18-10-12-5-2-1-3-6-12/h1-8,14H,9-11,17H2

InChI Key

RNQLSBBOOFZWGD-UHFFFAOYSA-N

Canonical SMILES

C1C(COC2=C1C=CC=C2OCC3=CC=CC=C3)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-(benzyloxy)-3,4-dihydro-2H-1-benzopyran-3-amine typically involves the alkylation of 8-hydroxyquinoline with benzyl halides under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The resulting intermediate is then subjected to reductive amination to introduce the amine group at the 3-position .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 8-(Benzyloxy)-3,4-dihydro-2H-1-benzopyran-3-amine undergoes various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding benzaldehyde derivatives.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products Formed:

    Oxidation: Benzaldehyde derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted benzopyran derivatives.

Scientific Research Applications

8-(Benzyloxy)-3,4-dihydro-2H-1-benzopyran-3-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 8-(benzyloxy)-3,4-dihydro-2H-1-benzopyran-3-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses .

Comparison with Similar Compounds

Uniqueness: 8-(Benzyloxy)-3,4-dihydro-2H-1-benzopyran-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its benzyloxy and amine groups allow for versatile chemical modifications, making it a valuable compound in various research fields.

Biological Activity

8-(Benzyloxy)-3,4-dihydro-2H-1-benzopyran-3-amine is a compound belonging to the benzopyran family, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₆H₁₇NO₂
  • Molecular Weight : 255.31 g/mol
  • CAS Number : 2322689-55-2

Biological Activity Overview

The biological activities of 8-(benzyloxy)-3,4-dihydro-2H-1-benzopyran-3-amine have been investigated in various studies, indicating its potential as a therapeutic agent.

Pharmacological Properties

  • Serotonin Receptor Activity : Research has shown that derivatives of benzopyran compounds can exhibit antagonistic activity at serotonin receptors, particularly the 5HT3 receptor. This receptor is implicated in various neurological conditions, suggesting that compounds like 8-(benzyloxy)-3,4-dihydro-2H-1-benzopyran-3-amine may have applications in treating anxiety and depression disorders .
  • Antioxidant Activity : Benzopyran derivatives are known for their antioxidant properties. The presence of the benzyl group may enhance the electron-donating ability of the compound, contributing to its potential in combating oxidative stress .
  • Anti-inflammatory Effects : Some studies suggest that benzopyran derivatives can inhibit pro-inflammatory pathways. This might be relevant for conditions such as arthritis or other inflammatory diseases .

The mechanisms through which 8-(benzyloxy)-3,4-dihydro-2H-1-benzopyran-3-amine exerts its effects include:

  • Inhibition of Enzymatic Activity : Similar compounds have shown to inhibit enzymes involved in inflammatory processes and neurotransmitter metabolism.
  • Receptor Modulation : The ability to modulate serotonin receptors indicates a mechanism that could influence mood and anxiety levels.

Case Studies and Research Findings

StudyFindings
Study on 5HT3 Receptor Antagonism The compound exhibited significant antagonistic activity at the 5HT3 receptor, suggesting potential for treating anxiety disorders .
Antioxidant Activity Assessment In vitro assays demonstrated that the compound effectively scavenged free radicals, indicating strong antioxidant potential .
Anti-inflammatory Testing The compound showed promising results in reducing inflammation markers in animal models, supporting its use in treating inflammatory diseases .

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